![molecular formula C7H11N7 B13485207 5'-Ethyl-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13485207.png)
5'-Ethyl-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Ethyl-2’-methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes two triazole rings connected by a single bond. The presence of ethyl and methyl groups further enhances its chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Ethyl-2’-methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine typically involves the reaction of hydrazones with aliphatic amines under oxidative conditions. This process includes a cascade C-H functionalization, double C-N bond formation, and oxidative aromatization sequence in the presence of iodine as a catalyst . Another method involves the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate, which can then be further modified .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Ethyl-2’-methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5’-Ethyl-2’-methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of aromatase.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 5’-Ethyl-2’-methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine involves its interaction with specific molecular targets. For instance, in the case of enzyme inhibition, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes, such as aromatase . This binding interferes with the enzyme’s activity, leading to the desired inhibitory effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar chemical properties.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative used in various synthetic applications.
1,3,5-Trisubstituted 1,2,4-triazoles: Compounds with different substitution patterns but similar core structure.
Uniqueness
5’-Ethyl-2’-methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H11N7 |
|---|---|
Poids moléculaire |
193.21 g/mol |
Nom IUPAC |
5-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H11N7/c1-3-4-9-6(14(2)13-4)5-10-7(8)12-11-5/h3H2,1-2H3,(H3,8,10,11,12) |
Clé InChI |
RMGYUSDQJXFUCG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C(=N1)C2=NC(=NN2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


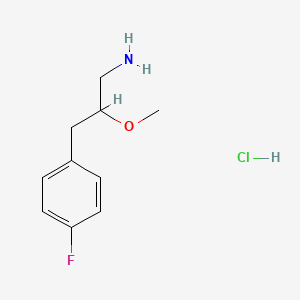

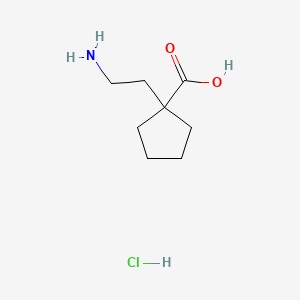

![1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B13485157.png)
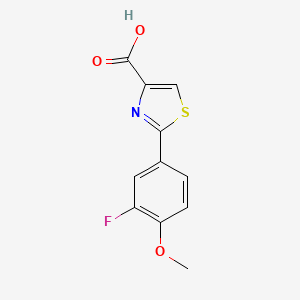
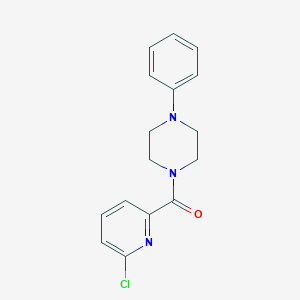

![6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol](/img/structure/B13485172.png)
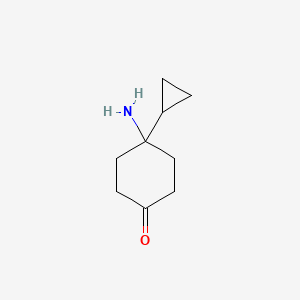
![tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B13485187.png)
![2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid](/img/structure/B13485197.png)
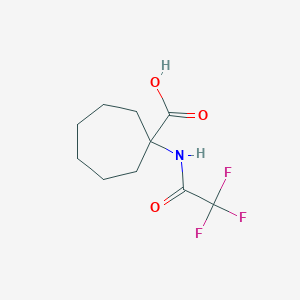
![3-Methylspiro[3.3]heptan-1-one](/img/structure/B13485213.png)
